Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate
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Description
The compound is a complex organic molecule that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry .
Synthesis Analysis
An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . A direct and concise method was used to create a novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of a similar compound are also reported .
Chemical Reactions Analysis
The synthesized compounds were transformed into various synthetically important unsymmetrical monoselenides .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using thermal decomposition behavior and thermogravimetric analysis .
Mechanism of Action
Future Directions
Future research could focus on the synthesis and evaluation of novel organoselenides of synthetic and biological importance . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO6S/c1-3-33-29(32)26-18(2)25(15-19-12-13-23-24(14-19)35-17-34-23)37-28(26)30-27(31)20-8-7-11-22(16-20)36-21-9-5-4-6-10-21/h4-14,16H,3,15,17H2,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRAQGOXGXKEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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